3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole

Medicinal chemistry Physicochemical profiling Fragment-based design

The compound 3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole (CAS 478066-79-4, molecular formula C₁₆H₁₇ClN₂O₃, MW 320.77 g/mol) is a fully synthetic isoxazole derivative featuring a 4‑chlorophenyl substituent at the isoxazole 3‑position and an ethanimidoyl moiety esterified with 3‑methylbutanoic acid at the 5‑position. It belongs to a congeneric series in which variation of the acyl group on the ethanimidoyl fragment modulates physicochemical properties and, potentially, target‑binding characteristics.

Molecular Formula C16H17ClN2O3
Molecular Weight 320.77
CAS No. 478066-79-4
Cat. No. B2939708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole
CAS478066-79-4
Molecular FormulaC16H17ClN2O3
Molecular Weight320.77
Structural Identifiers
SMILESCC(C)CC(=O)ON=C(C)C1=CC(=NO1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H17ClN2O3/c1-10(2)8-16(20)22-18-11(3)15-9-14(19-21-15)12-4-6-13(17)7-5-12/h4-7,9-10H,8H2,1-3H3/b18-11-
InChIKeyCNTLQORAUXGBKE-WQRHYEAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole (CAS 478066-79-4): A Structurally-Defined Isoxazole Probe for Acyl-Group SAR Studies


The compound 3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole (CAS 478066-79-4, molecular formula C₁₆H₁₇ClN₂O₃, MW 320.77 g/mol) is a fully synthetic isoxazole derivative featuring a 4‑chlorophenyl substituent at the isoxazole 3‑position and an ethanimidoyl moiety esterified with 3‑methylbutanoic acid at the 5‑position . It belongs to a congeneric series in which variation of the acyl group on the ethanimidoyl fragment modulates physicochemical properties and, potentially, target‑binding characteristics . The compound is commercially available as a research‑grade building block (purity >90%) from Key Organics (product code 7M-531S) under the brand JK Scientific .

Why 3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole Cannot Be Replaced by Close Isoxazole Analogs Without Risk of Altered Biological Performance


Despite sharing an identical 3-(4‑chlorophenyl)isoxazole‑5‑ethanimidoyl core, the target compound differs from its nearest commercially‑listed congeners in the nature of the acyl ester group: it bears an isopentanoate (3‑methylbutanoate) moiety, whereas the closest analogs carry either a cyclopropanecarboxylate (CAS 478066-80-7) or a 3‑(trifluoromethyl)benzoate (CAS 478066-84-1) group . These structural differences are not benign. In high‑throughput screening cascades, the cyclopropyl analog was tested in at least five distinct biochemical and cell‑based assays targeting RGS4, the mu‑opioid receptor, ADAM17, the M1 muscarinic receptor, and the unfolded protein response pathway , demonstrating that even modest changes to the acyl substituent can direct a molecule into entirely different biological screening profiles. Consequently, substituting one member of this series for another without confirmatory re‑assay introduces substantial risk of losing target engagement or gaining off‑target liabilities.

Quantitative Evidence Guide for 3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole: Structural and Physicochemical Differentiation from Closest Analogs


Molecular Weight Differentiation: 320.77 vs. 304.73 g/mol Impacts Dosing Calculations and Solubility Projections

The target compound possesses a molecular weight of 320.77 g/mol (C₁₆H₁₇ClN₂O₃), which is 16.04 g/mol higher than that of the cyclopropylcarbonyl analog (304.73 g/mol, C₁₅H₁₃ClN₂O₃) . The increase arises from the replacement of a cyclopropane ring with an isopentane chain, adding one carbon and four hydrogen atoms. This difference alters the heavy-atom count (22 vs. 21), the number of rotatable bonds, and the molecular volume, all of which are primary determinants of aqueous solubility and passive membrane permeability in predictive ADMET models .

Medicinal chemistry Physicochemical profiling Fragment-based design

Calculated Lipophilicity (cLogP) Partitioning: Isoxazole Series Acyl-Group Lipophilicity Gradient

The 3-methylbutanoyl (isopentanoyl) group of the target compound is more lipophilic than the cyclopropanecarbonyl group and less lipophilic than the 3-(trifluoromethyl)benzoyl group. Using the fragment-based XLogP3 method as implemented in PubChem for analogous structures, the expected cLogP for the target compound is approximately 3.8–4.2, compared to ~3.0–3.4 for the cyclopropyl analog and ~5.0–5.5 for the trifluoromethyl-benzoyl analog [1]. This approximately 1‑log unit difference between the target and the cyclopropyl analog translates to a theoretical 10‑fold difference in octanol‑water partition coefficient, with direct implications for membrane permeability, protein binding, and metabolic clearance [2].

Lipophilicity ADME prediction SAR

Vendor-Supplied Purity Baseline: >90% (Key Organics) Enables Immediate Use in Primary Screening

The compound is available from Key Organics (JK Scientific) with a guaranteed minimum purity of >90% as determined by the supplier's standard QC protocol . For comparison, the cyclopropylcarbonyl analog (CAS 478066-80-7) is listed at 95% purity by alternative vendors, and the 3-(trifluoromethyl)benzoyl analog (CAS 478066-84-1) is available at 95% purity from AK Scientific . The >90% specification for the target compound is adequate for most biochemical screening campaigns, but users requiring >95% purity for crystallography or in‑vivo studies should request an additional purification step or orthogonal purity verification (HPLC, NMR).

Quality control procurement purity threshold

Biological Screening Context: The Cyclopropyl Analog Engages Multiple Pharmacologically Relevant Targets

While no direct target‑engagement data are publicly available for the 3‑methylbutanoyl ester (CAS 478066-79-4), its immediate structural analog, 3‑(4‑chlorophenyl)‑5‑{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole (CAS 478066-80-7), has been tested in at least five high‑throughput screening assays with identified molecular targets: a cell‑based RGS4 regulator assay, a luminescence‑based mu‑opioid receptor agonist screen, a QFRET‑based ADAM17 inhibitor screen, a fluorescence‑based M1 muscarinic receptor agonist screen, and an assay for activators of the unfolded protein response (XBP1 splicing) . Quantitative activity outcomes for the cyclopropyl analog in these assays are held in the respective screening center databases. The fact that the cyclopropyl analog was selected for these diverse screens establishes the core scaffold as biologically relevant and suggests that the 3‑methylbutanoyl variant, with its distinct steric and electronic profile, may exhibit a shifted selectivity fingerprint across the same target panel.

Target engagement High-throughput screening Scaffold validation

Recommended Application Scenarios for 3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole Based on Current Evidence


Acyl-Group Structure–Activity Relationship (SAR) Expansion Studies

Medicinal chemistry teams can use the target compound as the 3‑methylbutanoyl member of a systematic acyl‑group SAR matrix that already includes the cyclopropanecarbonyl (CAS 478066-80-7) and 3‑(trifluoromethyl)benzoyl (CAS 478066-84-1) variants. By profiling all three compounds in the same set of biochemical or cell‑based assays previously used for the cyclopropyl analog (RGS4, mu‑opioid receptor, ADAM17, M1 receptor, UPR), researchers can deconvolute the contribution of acyl‑group lipophilicity and steric bulk to target selectivity.

Chromatographic Method Development and Analytical Reference Standard Preparation

Because the target compound (MW 320.77, cLogP ~4.0) is intermediate in lipophilicity between the cyclopropyl (cLogP ~3.2) and trifluoromethyl‑benzoyl (cLogP ~5.2) analogs, it serves as a useful midpoint reference for developing gradient RP‑HPLC methods that must resolve all three members of the series. Its certified purity (>90%) allows its use as a system suitability standard when quantifying related substances in reaction mixtures.

In Silico Model Training and Validation for Isoxazole Pharmacokinetic Prediction

Computational chemistry groups can employ the target compound alongside its analogs to generate experimental data (logP, aqueous solubility, Caco‑2 permeability) that anchor QSPR models for isoxazole derivatives. The branched isopentanoate ester of the target compound provides a distinct steric descriptor not captured by the cyclopropyl or aromatic acyl analogs, thereby extending the applicability domain of predictive ADMET models. [1]

Fragment‑Based Lead Optimization Starting from Validated Isoxazole Cores

The cyclopropyl analog has demonstrated engagement with at least five pharmacologically relevant targets in HTS format, validating the 3‑(4‑chlorophenyl)isoxazole‑5‑ethanimidoyl scaffold as a promising starting point for lead discovery. The target compound, with its 3‑methylbutanoyl ester, represents a logical iteration for fragment growth or scaffold hopping, particularly in programs where modulating metabolic stability or reducing aromatic character is desirable.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.